5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin

Description

The exact mass of the compound 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[10,15,20-tris(4-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O4/c49-29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(50)12-4-26)37-21-23-39(47-37)44(28-7-15-32(52)16-8-28)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(51)14-6-27/h1-24,45,48-52H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHDWGAEEDVVPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C=C4)C9=CC=C(C=C9)O)N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51094-17-8 |

Source

|

| Record name | 5,10,15,20-Tetra(4-hydroxyphenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051094178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin via the Adler-Longo Method

This in-depth technical guide provides a comprehensive overview of the synthesis of 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin (THPP) utilizing the Adler-Longo method. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles, experimental intricacies, and critical considerations for the successful synthesis, purification, and characterization of this vital porphyrin derivative.

Introduction: The Significance of Tetrakis(4-hydroxyphenyl)porphyrin and the Adler-Longo Approach

This compound (THPP) is a cornerstone molecule in various scientific domains, most notably in the development of photosensitizers for photodynamic therapy (PDT)[1][2]. Its unique photophysical properties, characterized by strong absorption in the visible region of the electromagnetic spectrum, and its capacity to generate reactive oxygen species upon irradiation, make it a potent agent against cancerous cells and microbial pathogens[1]. The four hydroxyl groups on the peripheral phenyl rings offer versatile sites for further functionalization, enhancing its utility in targeted drug delivery and materials science.

The Adler-Longo method, a one-pot synthesis developed in the 1960s, remains a widely employed strategy for preparing meso-substituted porphyrins like THPP[3][4]. This acid-catalyzed condensation of an aldehyde with pyrrole in a high-boiling solvent is valued for its operational simplicity and scalability[4]. However, the seemingly straightforward procedure is nuanced, with reaction conditions significantly influencing yield and purity. This guide will navigate these complexities, offering insights to maximize success.

Mechanistic Insights: The Chemistry Behind Porphyrin Formation

The Adler-Longo synthesis proceeds via an acid-catalyzed electrophilic substitution of pyrrole with an aromatic aldehyde, in this case, 4-hydroxybenzaldehyde. The reaction culminates in the formation of the porphyrin macrocycle through a series of condensation and oxidation steps.

A proposed mechanism involves the acid-catalyzed reaction of pyrrole and the aldehyde to form a carbinol, which then dehydrates to a resonance-stabilized cation. This cation undergoes further reaction with pyrrole molecules, leading to the formation of a linear tetrapyrrolic intermediate known as a porphyrinogen. The final and crucial step is the oxidation of the porphyrinogen by atmospheric oxygen to the highly conjugated and stable porphyrin macrocycle[5][6]. The harsh, high-temperature conditions of the Adler-Longo method can lead to the formation of tar-like byproducts, which presents a significant challenge in purification[4][5].

Diagram: Adler-Longo Synthesis Workflow

Caption: A schematic overview of the key stages in the Adler-Longo synthesis of THPP.

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesis of established procedures and best practices derived from the scientific literature[1][7].

Reagents and Materials

| Reagent/Material | Quantity (for a representative synthesis) | Purity/Grade |

| 4-Hydroxybenzaldehyde | 0.028 mol | ≥98% |

| Pyrrole | 0.028 mol | ≥98%, freshly distilled |

| Propionic Acid | 140 mL | ≥99% |

| Ethyl Acetate | As required for purification | ACS grade |

| Petroleum Ether | As required for washing | ACS grade |

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 140 mL of propionic acid and bring it to a boil.

-

Addition of Aldehyde: Once the propionic acid is refluxing, add 0.028 mol of 4-hydroxybenzaldehyde.

-

Addition of Pyrrole: Slowly add 0.028 mol of freshly distilled pyrrole dropwise to the refluxing mixture. A significant color change to dark brown or black is expected.

-

Reflux: Maintain the reaction mixture at reflux for a period of 3.5 hours[1]. The reaction is open to the atmosphere to allow for aerial oxidation.

-

Precipitation: After the reflux period, stop the heating and allow the reaction mixture to cool to room temperature. Subsequently, place the flask in a refrigerator overnight to facilitate the precipitation of the crude porphyrin.

-

Filtration: Filter the precipitate using a Buchner funnel and wash the collected solid with a small amount of cold propionic acid, followed by petroleum ether to remove residual propionic acid and other non-polar impurities.

Purification: A Critical Step

The crude product from the Adler-Longo synthesis is often contaminated with polymeric tar-like substances, making purification a crucial and often challenging step[4][5].

Soxhlet Extraction: A highly effective method for purifying the crude THPP is through Soxhlet extraction with ethyl acetate[1][7]. The porphyrin is soluble in hot ethyl acetate and will be extracted, leaving the insoluble tarry byproducts behind in the thimble.

-

Place the dried crude product in a cellulose thimble.

-

Set up the Soxhlet apparatus with ethyl acetate as the solvent.

-

Run the extraction until the solvent in the extraction chamber runs clear.

-

The purified porphyrin will crystallize out from the cooled ethyl acetate.

Column Chromatography: For higher purity, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in dichloromethane or chloroform. However, this method can be more time-consuming and may lead to sample loss if not performed carefully[8].

Characterization of this compound

The identity and purity of the synthesized THPP should be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Results |

| UV-Visible Spectroscopy | A characteristic Soret band (intense absorption) around 419-421 nm and four weaker Q-bands in the 500-700 nm region are indicative of the porphyrin macrocycle.[7] |

| ¹H NMR Spectroscopy | The proton NMR spectrum should show characteristic signals for the β-pyrrolic protons (around 8.8 ppm), the aromatic protons of the phenyl groups, the hydroxyl protons, and the N-H protons of the porphyrin core (a shielded signal upfield, often around -2.8 ppm).[9] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of THPP (C₄₄H₃₀N₄O₄), which is approximately 678.73 g/mol .[7] |

Diagram: Proposed Mechanistic Pathway

Caption: A simplified representation of the proposed reaction mechanism for the Adler-Longo synthesis of THPP.

Troubleshooting and Key Considerations

-

Low Yield: A common issue in Adler-Longo synthesis is low yield, often due to the formation of linear polypyrromethanes and other polymeric byproducts[10]. Ensuring the slow, dropwise addition of pyrrole and maintaining a consistent reflux temperature can help mitigate this.

-

Purity of Reagents: The purity of the starting materials, particularly pyrrole, is critical. Freshly distilled pyrrole should be used to avoid side reactions from impurities.

-

Alternative Methods: For aldehydes that are sensitive to the harsh conditions of the Adler-Longo method, the Lindsey synthesis offers a milder, two-step alternative, though it requires stricter anaerobic conditions and high dilution[4][11][12]. Another approach to obtain THPP with higher yields involves the synthesis of the tetramethoxy-substituted precursor followed by demethylation[13].

Conclusion

The Adler-Longo method, despite its challenges, remains a robust and practical approach for the synthesis of this compound. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol, and a well-planned purification strategy are paramount to achieving a high yield of pure product. This guide provides the foundational knowledge and practical insights necessary for researchers and scientists to confidently undertake the synthesis of this important porphyrin derivative, paving the way for its application in pioneering research and development.

References

-

Vega-Medina, A., et al. (2021). Synthesis and pharmacological evaluation of free-base this compound and its Zn, Cu, and Co complexes as photosensitizers and for anti-inflammatory activity. Journal of the Mexican Chemical Society, 65(1), 112-126. [Link]

-

Rumyantseva, V. D., Gorshkova, A. S., & Mironov, A. F. (2013). Improved Method of 5,10,15,20-Tetrakis(4-hydroxyphenyl)- porphyrins Synthesis. Macroheterocycles, 6(2), 155-158. [Link]

-

Bera, M., et al. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22833–22840. [Link]

-

Bruton, M. J., & Friščić, T. (2014). Two-step Mechanochemical Synthesis of Porphyrins. Chemical Science, 5(9), 3566-3571. [Link]

-

Li, H., et al. (2021). Porphyrin-based porous organic polymers synthesized using the Alder–Longo method: the most traditional synthetic strategy with exceptional capacity. Materials Chemistry Frontiers, 5(13), 5016-5036. [Link]

-

Rumyantseva, V. D., Gorshkova, A. S., & Mironov, A. F. (2013). Improved method of 5,10,15.20-tetrakis(4-hydroxyphenyl)porphyrins synthesis. ResearchGate. [Link]

-

Adler, A. D., Longo, F. R., Finarelli, J. D., Goldmacher, J., Assour, J., & Korsakoff, L. (1967). A simplified synthesis for meso-tetraphenylporphin. The Journal of Organic Chemistry, 32(2), 476-476. [Link]

-

Sharma, P., & Kumar, A. (2020). Review on synthetic advances in porphyrins and metalloporphyrins. International Journal of Chemical Studies, 8(2), 241-248. [Link]

-

Lindsey, J. S., Schreiman, I. C., Hsu, H. C., Kearney, P. C., & Marguerettaz, A. M. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. The Journal of Organic Chemistry, 52(5), 827-836. [Link]

-

Bera, M., et al. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22833–22840. [Link]

-

Adler, A. D., Longo, F. R., & Shergalis, W. (1964). Mechanistic Investigations of Porphyrin Syntheses. I. Preliminary Studies on ms-Tetraphenylporphin. Journal of the American Chemical Society, 86(15), 3145-3149. [Link]

-

PubChem. (n.d.). 5,10,15,20-Tetrakis-(4-hydroxyphenyl)-21,23H-porphine. National Center for Biotechnology Information. [Link]

-

Fagadar-Cosma, E., et al. (2006). Alternatives for obtaining of 5,10,15,20-tetrakis(4-hydroxyphenyl)-21H,23H- porphin. Physico-chemical characterisation. Revista de Chimie, 57(11), 1144-1147. [Link]

-

Silva, A. M. G., et al. (2004). Synthesis of 5,10,15,20-tetraphenyl porphyrin. ResearchGate. [Link]

-

Lindsey, J. S., Schreiman, I. C., Hsu, H. C., Kearney, P. C., & Marguerettaz, A. M. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. Semantic Scholar. [Link]

-

Islam, M. S., et al. (2023). Understanding the behavior of 5, 10, 15, 20-tetrakis (4 -hydroxyphenyl) porphyrin and its cation in Methanol: insights from electronic structure calculations. Journal of Condensed Matter, 1(02), 87-89. [Link]

-

Konan, Y. N., et al. (2003). Preparation and characterization of sterile sub-200 nm meso-tetra(4-hydroxylphenyl)porphyrin-loaded nanoparticles for photodynamic therapy. European Journal of Pharmaceutical Sciences, 18(3-4), 191-200. [Link]

-

Zhao, Y., et al. (2021). A pH/H2O2 dual triggered nanoplateform for enhanced photodynamic antibacterial efficiency - Supporting Information. The Royal Society of Chemistry. [Link]

-

Santai Technologies. (n.d.). The Purification of Porphyrins by SepaBeanTM machine. [Link]

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. Preparation and characterization of sterile sub-200 nm meso-tetra(4-hydroxylphenyl)porphyrin-loaded nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemijournal.com [chemijournal.com]

- 5. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. macroheterocycles.isuct.ru [macroheterocycles.isuct.ru]

- 8. santaisci.com [santaisci.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scite.ai [scite.ai]

- 13. researchgate.net [researchgate.net]

Step-by-step synthesis of 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin

An In-Depth Technical Guide to the Synthesis of 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin (THPP)

Authored by a Senior Application Scientist

Foreword: The Enduring Relevance of Tetraphenylporphyrins

This compound, commonly abbreviated as THPP, stands as a cornerstone molecule in the expansive field of porphyrin chemistry. Its symmetrically substituted structure, coupled with the reactive hydroxyl groups at the para-positions of the meso-phenyl rings, provides a versatile platform for further functionalization. This has led to its widespread application in fields as diverse as photodynamic therapy (PDT) for cancer treatment, the development of novel solar energy conversion technologies, and as a robust catalyst in organic synthesis[1][2]. In drug development, THPP and its derivatives are particularly valued as photosensitizers, capable of generating cytotoxic reactive oxygen species upon light activation to target and destroy malignant cells[1][3].

This guide provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of THPP. It is designed for researchers and professionals in chemistry and drug development, offering not just a procedural outline but also the underlying rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Strategic Overview of meso-Tetra-aryl Porphyrin Synthesis

The synthesis of meso-tetra-aryl porphyrins has evolved significantly since its inception. The primary challenge lies in the acid-catalyzed condensation of pyrrole with an appropriate aldehyde, followed by oxidation of the resulting porphyrinogen intermediate. Three principal methodologies dominate this field:

-

The Rothemund Reaction: First reported by Paul Rothemund in 1935, this method involves heating pyrrole and an aldehyde in a sealed tube under high pressure[4][5]. While foundational, the harsh conditions and typically low yields limit its modern applicability[6][7].

-

The Adler-Longo Method: A substantial improvement was developed by Adler and Longo in the 1960s. This one-pot synthesis is conducted under milder conditions, typically by refluxing the reactants in an organic acid like propionic acid, open to the atmosphere[4][5][8]. Atmospheric oxygen serves as the oxidant, simplifying the procedure. While yields are moderate (often 10-20%), its operational simplicity makes it a widely used method[6][9].

-

The Lindsey Synthesis: Developed by Jonathan Lindsey and colleagues, this is a two-step, one-flask approach that offers significantly higher yields (30-40% or more) under milder, room-temperature conditions[4][10]. It involves the acid-catalyzed condensation of pyrrole and aldehyde in a chlorinated solvent to form the porphyrinogen, followed by a separate oxidation step using an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or p-chloranil[9][11]. This separation of steps prevents the formation of unwanted side products common in higher-temperature methods.

For the synthesis of THPP, the Adler-Longo method remains a robust and accessible choice, providing a good balance between yield and procedural simplicity. This guide will focus on a modified and optimized Adler-Longo protocol.

The Chemical Pathway: From Precursors to Porphyrin

The synthesis of THPP via the Adler-Longo method is a one-pot reaction that involves an electrophilic substitution of the aldehyde on the pyrrole ring, followed by cyclization and oxidation.

Detailed Experimental Protocol: An Optimized Adler-Longo Synthesis

This protocol is adapted from established literature procedures, with specific optimizations for yield and purity[12].

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purpose |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 0.75 mmol | Aldehyde precursor |

| Pyrrole | C₄H₅N | 67.09 | 0.75 mmol | Pyrrole precursor |

| Propionic Acid | C₃H₆O₂ | 74.08 | ~15 mL | Solvent & Acid Catalyst |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | ~4 mL | Co-solvent |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | ~8 mL | Co-solvent/Oxidant |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Purification Solvent |

| Petroleum Ether | - | - | As needed | Washing Solvent |

Essential Safety Precautions

-

Pyrrole: Toxic if swallowed, harmful if inhaled, and causes serious eye damage. It is also a flammable liquid and vapor[13][14][15]. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[16].

-

Propionic Acid & Acetic Acid: Corrosive acids. Avoid contact with skin and eyes. Handle in a fume hood.

-

Nitrobenzene: Toxic and readily absorbed through the skin. Handle with extreme care in a fume hood.

-

General: The reaction is performed at high temperatures (reflux). Ensure all glassware is properly secured and free of cracks.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 50 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, combine nitrobenzene (4 mL), propionic acid (8 mL), and glacial acetic acid (4 mL).

-

Initiate Reflux: Heat the solvent mixture to a gentle reflux using a heating mantle. Allow the mixture to reflux for 30 minutes to ensure a stable temperature and inert atmosphere (displacing some air with solvent vapor).

-

Prepare Reactant Solutions:

-

In a small beaker, dissolve 4-hydroxybenzaldehyde (91 mg, 0.746 mmol) in 5 mL of propionic acid.

-

In a separate small beaker, mix freshly distilled pyrrole (50 mg, 0.746 mmol) with 4 mL of nitrobenzene.

-

-

Reactant Addition: Slowly and simultaneously add the two reactant solutions dropwise to the refluxing solvent mixture over a period of 15-20 minutes. The color of the reaction mixture will darken significantly, eventually becoming a very dark, almost black, solution.

-

Reaction Completion: Continue refluxing the mixture for an additional 60 minutes after the addition is complete.

-

Initial Work-up:

-

Remove the heating mantle and allow the flask to cool to room temperature.

-

Place the flask in an ice bath for 30 minutes to encourage precipitation of the crude product.

-

Collect the dark purple precipitate by vacuum filtration.

-

Wash the collected solid thoroughly with petroleum ether to remove residual nitrobenzene and other nonpolar impurities.

-

Purification: The Key to High-Quality THPP

The crude product from a one-pot porphyrin synthesis is notoriously impure, often containing tar-like oligomeric byproducts[6][7]. A thorough purification is essential. While column chromatography is an option, Soxhlet extraction provides an excellent and less labor-intensive alternative for this specific porphyrin.

-

Soxhlet Extraction:

-

Place the dried crude solid into a cellulose thimble and insert it into a Soxhlet extractor.

-

Fill the boiling flask with ethyl acetate.

-

Heat the ethyl acetate to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the crude product, dissolving the THPP and leaving behind insoluble polymeric tars.

-

Continue the extraction process for several hours, or until the solvent in the Soxhlet chamber runs clear. The desired THPP will accumulate in the boiling flask.

-

-

Final Isolation:

-

Once the extraction is complete, remove the solvent from the boiling flask using a rotary evaporator.

-

The resulting product will be dark blue/purple brilliant crystals. Dry the purified THPP under vacuum.

-

Characterization and Validation

Confirming the identity and purity of the final product is a critical step.

Expected Yield and Physical Properties

-

Appearance: Dark blue or purple crystalline solid.

-

Yield: A successful synthesis following this protocol should yield approximately 25-50% of the theoretical maximum. For the quantities listed, this corresponds to roughly 42-85 mg.

Spectroscopic Analysis

The extended π-conjugated system of the porphyrin macrocycle gives it a distinct and intense UV-visible absorption spectrum.

| Analysis Technique | Expected Result |

| UV-Vis Spectroscopy | A very intense Soret (or B) band around 419 nm and four weaker Q-bands in the 500-700 nm region (e.g., ~517, 554, 592, and 650 nm). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ should be observed at m/z ≈ 678.7. |

| ¹H NMR Spectroscopy | Characteristic signals for the pyrrolic β-protons (singlet, ~8.8 ppm), the phenyl protons (two doublets, ~7-8 ppm), the inner N-H protons (broad singlet, ~ -2.8 ppm, upfield due to ring current), and the O-H protons. |

| FT-IR Spectroscopy | Characteristic absorption bands for O-H stretching (~3300-3500 cm⁻¹), N-H stretching (~3320 cm⁻¹), and aromatic C-H and C=C stretching. |

The UV-Vis spectrum is the most common and immediate diagnostic tool. The intense Soret band is the hallmark of the porphyrin macrocycle.

| Literary Source | Soret Band (λmax, nm) | Q-Bands (λmax, nm) |

| Rumyantseva et al. | 419 | 517, 554, 592, 650 |

| General Literature | ~421 | ~519, 558, 593, 651 |

Conclusion: A Versatile Building Block

The successful synthesis of this compound provides a highly valuable and versatile platform molecule. The protocol detailed herein, utilizing a modified Adler-Longo approach coupled with an efficient Soxhlet extraction, offers a reliable and scalable method for obtaining high-purity THPP. The phenolic hydroxyl groups serve as ideal handles for subsequent chemical modifications, allowing for the covalent attachment of targeting moieties, solubilizing groups, or for polymerization, further expanding its utility in advanced materials and targeted therapeutics[12]. This foundational synthesis is a critical first step for researchers aiming to innovate in the fields of medicine, energy, and catalysis.

References

-

Rumyantseva, V. D., Gorshkova, A. S., & Mironov, A. F. (2013). Improved Method of 5,10,15,20-Tetrakis(4-hydroxyphenyl)- porphyrins Synthesis. Macroheterocycles, 6(1), 59-61. [Link]

-

Wikipedia. (n.d.). Rothemund reaction. In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Senge, M. O. (2011). Adler-Longo method for preparing meso-substituted porphyrins. ResearchGate. [Link]

-

Ghosh, A. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega. [Link]

-

Ghosh, A., et al. (2021). Large-Scale Green Synthesis of Porphyrins. PubMed Central. [Link]

-

Zhang, R., et al. (2017). Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. PubMed Central. [Link]

-

Wikipedia. (n.d.). Tetraphenylporphyrin. In Wikipedia. Retrieved January 19, 2026, from [Link]

-

Royal Society of Chemistry. (2024). Porphyrin-based porous organic polymers synthesized using the Alder–Longo method: the most traditional synthetic strategy with exceptional capacity. RSC Publishing. [Link]

-

Lindsey, J. S., Hsu, H. C., & Schreiman, I. C. (1986). Synthesis of tetraphenylporphyrins under very mild conditions. Semantic Scholar. [Link]

-

Făgădar-Cosma, E., et al. (2006). Alternatives for obtaining of 5,10,15,20-tetrakis(4-hydroxyphenyl)-21H,23H-porphin. Physico-chemical characterisation. ResearchGate. [Link]

-

Geier, G. R., III, Haynes, D. M., & Lindsey, J. S. (1999). An Efficient One-Flask Synthesis of N-Confused Tetraphenylporphyrin. Organic Letters. [Link]

-

ResearchGate. (n.d.). Improved method of 5,10,15.20-tetrakis(4-hydroxyphenyl)porphyrins synthesis. ResearchGate. [Link]

-

Geier, G. R., III, Haynes, D. M., & Lindsey, J. S. (1999). An efficient one-flask synthesis of N-confused tetraphenylporphyrin. PubMed. [Link]

-

Justia Patents. (2024). Nano-sized 5,10,15,20-tetrakis (4-hydroxyphenyl)-porphyrins pd(II) complex for super medicinal applications. Retrieved January 19, 2026, from [Link]

-

Vega-Medina, A., et al. (2020). Synthesis and pharmacological evaluation of free-base this compound and its Zn, Cu. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. patents.justia.com [patents.justia.com]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. Rothemund reaction - Wikipedia [en.wikipedia.org]

- 5. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. researchgate.net [researchgate.net]

- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

A Senior Application Scientist's Guide to the Column Chromatographic Purification of 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin

This in-depth technical guide provides a comprehensive framework for the purification of 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin (THPP) utilizing column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and critical decision-making processes that ensure a successful and reproducible purification.

The Challenge of Purifying Tetrakis(4-hydroxyphenyl)porphyrin

The synthesis of this compound (THPP), a cornerstone molecule in photosensitizer development and materials science, is notoriously accompanied by the formation of a complex mixture of byproducts. These impurities often include unreacted starting materials like p-hydroxybenzaldehyde and pyrrole, as well as highly colored and polar polymeric porphyrinoid species. The effective removal of these contaminants is paramount to obtaining high-purity THPP suitable for downstream applications. While techniques such as Soxhlet extraction with ethyl acetate have been employed, column chromatography remains a superior method for achieving high yields of pure THPP[1][2]. This guide provides a detailed protocol for this crucial purification step.

Foundational Principles: Stationary and Mobile Phases

Column chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase[3]. For the purification of moderately polar compounds like THPP, a normal-phase chromatography setup is typically employed.

-

Stationary Phase: The most common stationary phase for this application is silica gel[3]. Its polar surface, rich in silanol groups (Si-OH), effectively adsorbs polar molecules. The choice of silica gel mesh size is critical; for gravity column chromatography, a mesh size of 70-230 is generally suitable, while for flash chromatography, a finer mesh of 230-400 provides higher resolution[4][5].

-

Mobile Phase (Eluent): The mobile phase is a solvent or a mixture of solvents that carries the sample through the stationary phase. The polarity of the eluent is a key variable. A less polar solvent will result in slower elution of the components, while a more polar solvent will accelerate their movement. For the separation of THPP from its less polar and more polar impurities, a gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective[6].

Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is essential to perform a Thin-Layer Chromatography (TLC) analysis of the crude THPP mixture. This preliminary step provides critical information for optimizing the separation on the column. A reported TLC system for THPP is a mixture of ethyl acetate and petroleum ether (2:1) , which yields an Rf value of approximately 0.47 for the desired compound.

The Rf value, or retention factor, is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. An ideal Rf value for the target compound in the context of column chromatography is between 0.2 and 0.4, as this ensures good separation from impurities that may be at the baseline (Rf ~ 0) or near the solvent front (Rf ~ 1). The reported Rf of 0.47 in a 2:1 ethyl acetate/petroleum ether system indicates that a slightly less polar starting eluent for the column will be beneficial for achieving optimal separation.

Step-by-Step Protocol for Column Chromatography of THPP

This protocol outlines the gravity column chromatography procedure. For flash chromatography, the principles are similar, but the solvent is pushed through the column under pressure.

Materials and Equipment

-

Glass chromatography column

-

Silica gel (70-230 mesh for gravity chromatography)

-

Cotton or glass wool

-

Sand (acid-washed)

-

Crude this compound

-

Solvents: Petroleum ether, Ethyl acetate, Dichloromethane (DCM), Methanol

-

Beakers and Erlenmeyer flasks

-

TLC plates, developing chamber, and UV lamp

-

Collection tubes or flasks

-

Rotary evaporator

Column Preparation: The Slurry Method

Proper column packing is crucial to avoid channeling and ensure a good separation. The wet slurry method is highly recommended.

-

Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

-

Adding a Sand Layer: Add a thin layer (approximately 1 cm) of sand over the plug. This creates a flat base for the silica gel and prevents it from leaking out.

-

Preparing the Slurry: In a separate beaker, create a slurry of silica gel with a non-polar solvent like petroleum ether. The consistency should be pourable but not too dilute.

-

Packing the Column: Carefully pour the silica slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

-

Settling the Silica: Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

-

Adding the Top Sand Layer: Add another thin layer of sand on top of the silica bed. This protects the surface of the silica from being disturbed when adding the eluent or the sample.

Caption: Workflow for preparing the chromatography column using the slurry method.

Sample Loading

-

Dissolving the Crude Product: Dissolve the crude THPP in a minimal amount of a suitable solvent. Dichloromethane (DCM) is a good choice as it is relatively polar and will be followed by the less polar eluent, ensuring a tight starting band.

-

Applying the Sample: Carefully apply the dissolved sample to the top of the sand layer using a pipette.

-

Adsorbing the Sample: Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

Elution: A Gradient Approach

A gradient elution strategy is recommended to effectively separate THPP from both less polar and more polar impurities.

-

Initial Elution (Low Polarity): Begin eluting with a non-polar solvent mixture, such as 100% petroleum ether , to wash out any highly non-polar impurities. These will travel down the column quickly.

-

Increasing the Polarity: Gradually increase the polarity of the eluent. A suggested gradient is as follows:

-

Petroleum Ether : Ethyl Acetate (9:1)

-

Petroleum Ether : Ethyl Acetate (4:1)

-

Petroleum Ether : Ethyl Acetate (2:1)

-

Petroleum Ether : Ethyl Acetate (1:1)

-

100% Ethyl Acetate

-

-

Eluting the THPP: The desired THPP, being moderately polar, will start to move down the column as the polarity of the eluent increases. It will appear as a distinct, intensely colored purple or dark red/brown band[7].

-

Final Wash (High Polarity): After the THPP has been collected, a final wash with a more polar solvent, such as a mixture of ethyl acetate and methanol, can be used to elute any highly polar, dark-colored impurities that may remain at the top of the column.

Caption: A schematic of the gradient elution process for THPP purification.

Fraction Collection and Analysis

-

Collecting Fractions: Collect the eluent in a series of labeled test tubes or flasks.

-

Monitoring by TLC: Regularly monitor the collected fractions using TLC with the same ethyl acetate/petroleum ether (2:1) system. Spot the collected fractions alongside the crude material and a pure standard if available.

-

Identifying Pure Fractions: The fractions containing the pure THPP will show a single spot with an Rf of ~0.47. Combine the fractions that show a single, clean spot of the desired product. Fractions that are mixtures of THPP and impurities should be kept separate and can be re-chromatographed if necessary. Porphyrin-containing fractions are typically intensely colored, aiding in their visual identification[7].

Post-Purification: Characterization of THPP

After combining the pure fractions and evaporating the solvent using a rotary evaporator, it is crucial to characterize the purified THPP to confirm its identity and purity.

Spectroscopic Data

| Parameter | Expected Value/Observation |

| Appearance | Dark purple solid |

| UV-Vis (in Ethanol) | Soret band (λmax) ~419 nm, Q-bands at ~517, 554, 592, and 650 nm |

| 1H NMR (in DMSO-d6) | -OH protons: ~9.96 ppm (singlet, 4H)β-pyrrolic protons: ~8.87 ppm (singlet, 8H)Aromatic protons (ortho to -OH): ~8.00 ppm (doublet, 8H)Aromatic protons (meta to -OH): ~7.21 ppm (doublet, 8H)NH protons: ~ -2.89 ppm (singlet, 2H)[8] |

The presence of the characteristic Soret and Q-bands in the UV-Vis spectrum is a strong indicator of the porphyrin macrocycle[9]. The 1H NMR spectrum provides detailed structural information, and the integration of the peaks should correspond to the number of protons in the THPP molecule.

Conclusion

The successful purification of this compound by column chromatography is a critical step in ensuring its suitability for advanced applications. By understanding the principles of the separation, carefully selecting the stationary and mobile phases, and meticulously following a well-defined protocol, researchers can consistently obtain high-purity THPP. This guide provides a robust framework for achieving this, emphasizing the importance of both theoretical understanding and practical execution.

References

-

Improved Method of 5,10,15,20-Tetrakis(4-hydroxyphenyl)- porphyrins Synthesis. (2013). Macroheterocycles, 6(1), 59-61. [Link]

-

Thin-layer chromatography of free porphyrins for diagnosis of porphyria. (1989). Clinical Chemistry, 35(6), 1043-1044. [Link]

-

Using The Right Mesh Size Of The Silica Gel For Column Chromatography. (2023). Sorbead India. [Link]

-

5,10,15,20-Tetrakis-(4-(3-carbamoyl-pyridyl)-methylphenyl)porphyrin Bromide. (2021). Molecules, 26(11), 3183. [Link]

-

Synthesis and pharmacological evaluation of free-base 5,10,15,20-tetrakis (4-hydroxyphenyl)porphyrin and its Zn, Cu. (2020). Journal of the Mexican Chemical Society, 64(4), 273-286. [Link]

-

Improved Method of 5,10,15,20-Tetrakis(4-hydroxyphenyl)- porphyrins Synthesis. (2013). Macroheterocycles, 6(1), 59-61. [Link]

-

Material Harvest® Silica Gel for Normal Phase Column Chromatography. (n.d.). Material Harvest. [Link]

-

Synthesis of 5,10,15,20-tetraphenyl porphyrin. (n.d.). ResearchGate. [Link]

-

(PDF) Improved method of 5,10,15.20-tetrakis(4-hydroxyphenyl)porphyrins synthesis. (2013). ResearchGate. [Link]

-

A pH/H2O2 dual triggered nanoplateform for enhanced photodynamic antibacterial efficiency - Supporting Information. (n.d.). [Link]

-

Syntheses, Spectroscopic and AFM Characterization of Some Manganese Porphyrins and Their Hybrid Silica Nanomaterials. (2012). International Journal of Molecular Sciences, 13(12), 16451–16474. [Link]

-

The Purification of Porphyrins by SepaBeanTM machine. (n.d.). Santai Technologies. [Link]

-

Porphyrin Bootcamp - Column Chromatography. (2014, October 5). YouTube. [Link]

-

Column chromatography. (n.d.). University of Calgary. [Link]

-

Detection of Porphyrins in Hair Using Capillary Liquid Chromatography-Mass Spectrometry. (2021). Molecules, 26(11), 3183. [Link]

-

How can I use a solvent gradient in column chromatography? (2019, January 26). Chemistry Stack Exchange. [Link]

-

Pre Column of Tetraphenyl Porphyrin (TPP). (2014, June 1). YouTube. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. op.niscair.res.in [op.niscair.res.in]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Material Harvest® Silica Gel for Normal Phase Column Chromatography [materialharvest.com]

- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin (THPP) using ¹H NMR and UV-Vis Spectroscopy

This in-depth technical guide provides a comprehensive overview of the principles and practices for characterizing 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin (THPP) using Proton Nuclear Magnetic Resonance (¹H NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of these essential analytical techniques for porphyrin chemistry.

Introduction: The Significance of this compound

This compound (THPP) is a synthetically accessible and highly versatile porphyrin derivative. Its molecular architecture, featuring a central porphine core with four hydroxyphenyl groups at the meso positions, imparts a unique combination of photophysical properties and functional handles for further chemical modification. These characteristics make THPP and its derivatives valuable in a wide range of applications, including as photosensitizers in photodynamic therapy (PDT), catalysts, and as building blocks for advanced materials such as metal-organic frameworks (MOFs).[1][2] Given its pivotal role in these fields, the unambiguous confirmation of its structure and purity is of paramount importance. This guide will detail the application of ¹H NMR and UV-Vis spectroscopy as primary tools for the comprehensive characterization of THPP.

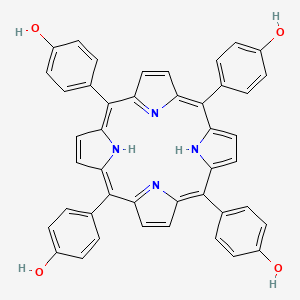

The Molecular Structure of THPP

The structural integrity of THPP is the foundation of its function. The following diagram illustrates the key features of the molecule that are probed by ¹H NMR and UV-Vis spectroscopy.

Caption: Molecular structure of this compound (THPP).

Part 1: ¹H NMR Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the molecular structure of porphyrins. The unique electronic environment of the porphyrin macrocycle gives rise to a highly characteristic and well-dispersed ¹H NMR spectrum.

The Underlying Principle: The Porphyrin Ring Current

The defining feature of a porphyrin's ¹H NMR spectrum is the powerful diamagnetic ring current generated by the 18 π-electron system of the macrocycle when placed in an external magnetic field.[3][4] This induced ring current creates a localized magnetic field that opposes the external field inside the macrocycle and reinforces it on the periphery.

Caption: The porphyrin ring current effect in an external magnetic field.

This phenomenon has profound consequences for the chemical shifts (δ) of the protons:

-

Inner N-H Protons: The protons on the nitrogen atoms within the macrocycle experience a significant shielding effect, causing their resonance to appear at an unusually high field (upfield), typically in the negative ppm range (e.g., -2 to -3 ppm).[3][5]

-

β-Pyrrolic Protons: The eight protons located on the periphery of the pyrrole rings are strongly deshielded, resulting in a downfield shift to around 8-9 ppm.[3]

-

Meso-Phenyl Protons: The protons on the hydroxyphenyl substituents also experience this deshielding, though to a lesser extent than the β-protons.

Experimental Protocol for ¹H NMR Analysis of THPP

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified THPP sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves THPP and its hydroxyl protons are observable.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all characteristic porphyrin signals are captured.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate.

-

Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

3. Data Processing and Interpretation:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Integrate the signals to determine the relative number of protons for each resonance.

Expected ¹H NMR Spectrum of THPP

The high symmetry of the THPP molecule results in a relatively simple ¹H NMR spectrum. The following table summarizes the expected chemical shifts and their assignments based on literature data.[6]

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hydroxyl (-OH) | ~9.96 | Singlet | 4H | Protons of the four hydroxyl groups |

| β-Pyrrolic | ~8.87 | Singlet | 8H | Eight equivalent protons on the pyrrole rings |

| Phenyl (ortho to porphyrin) | ~8.00 | Doublet | 8H | Eight protons on the phenyl rings adjacent to the porphyrin core |

| Phenyl (meta to porphyrin) | ~7.21 | Doublet | 8H | Eight protons on the phenyl rings adjacent to the hydroxyl groups |

| Inner N-H | ~-2.89 | Singlet | 2H | Two protons on the inner nitrogen atoms |

Part 2: UV-Vis Spectroscopy for Electronic Characterization

UV-Vis spectroscopy is a powerful and rapid technique for confirming the presence of the porphyrin macrocycle and assessing its electronic state. Porphyrins exhibit a unique and intense electronic absorption spectrum due to the extensive π-conjugated system.[7]

The Underlying Principle: Electronic Transitions in Porphyrins

The characteristic UV-Vis spectrum of a porphyrin is dominated by π-π* transitions. The Gouterman four-orbital model provides a simplified yet effective explanation for the observed spectrum, which consists of:

-

The Soret Band (or B band): An extremely intense absorption band typically found around 400-420 nm.[8] This band arises from a strong transition to the second excited singlet state (S₂).

-

The Q-Bands: A series of four weaker absorption bands in the visible region (500-700 nm).[8] These bands correspond to a "quasi-forbidden" transition to the first excited singlet state (S₁). The four distinct Q-bands are a hallmark of a free-base porphyrin (like THPP) due to its reduced symmetry compared to metalloporphyrins.

Caption: Simplified Gouterman model for porphyrin electronic transitions.

Experimental Protocol for UV-Vis Analysis of THPP

1. Sample Preparation:

-

Prepare a stock solution of THPP in a suitable solvent (e.g., ethanol, dimethylformamide (DMF), or dichloromethane) of a known concentration (e.g., 1 mg/mL).

-

Perform a serial dilution to obtain a final concentration that results in a Soret band absorbance maximum of approximately 1.0-1.5. This ensures the measurement is within the linear range of the spectrophotometer.

2. Instrument Parameters:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used for the sample solution to serve as a blank.

-

Acquire a baseline correction with the blank cuvette.

-

Replace the blank with the cuvette containing the THPP solution.

-

Scan a wavelength range from approximately 350 nm to 750 nm.

Expected UV-Vis Spectrum of THPP

The UV-Vis spectrum of THPP will display the characteristic Soret and Q-bands. The exact peak positions (λ_max) can be influenced by the solvent polarity.[1] The table below provides typical absorption maxima for THPP.

| Band | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Soret | ~419 | ~286,000 | S₀ → S₂ |

| Q(IV) | ~517 | ~11,630 | S₀ → S₁ |

| Q(III) | ~554 | ~8,010 | S₀ → S₁ |

| Q(II) | ~592 | ~5,230 | S₀ → S₁ |

| Q(I) | ~650 | ~3,620 | S₀ → S₁ |

Data obtained in ethanol.

Integrated Characterization Workflow

The combination of ¹H NMR and UV-Vis spectroscopy provides a self-validating system for the characterization of THPP. The following workflow ensures comprehensive and reliable analysis.

Caption: Integrated workflow for THPP characterization.

Conclusion

The structural and electronic characterization of this compound is efficiently and reliably achieved through the synergistic application of ¹H NMR and UV-Vis spectroscopy. ¹H NMR provides unambiguous confirmation of the molecular structure by leveraging the unique ring current effects of the porphyrin macrocycle. Concurrently, UV-Vis spectroscopy offers a rapid and sensitive method to verify the integrity of the π-conjugated system through its signature Soret and Q-band absorptions. By following the protocols and interpretative guidelines outlined in this document, researchers can confidently validate the identity and purity of their THPP samples, ensuring the integrity of their subsequent research and development activities.

References

-

Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. PubMed Central. [Link]

-

Preparation and characterization of a novel tetrakis(4-hydroxyphenyl)porphyrin–graphene oxide nanocomposite and application in an optical sensor and determination of mercury ions. RSC Publishing. [Link]

-

On NH NMR Chemical Shifts, Part II: Porphyrins, Porphyrinoids, and Related Comounds. ResearchGate. [Link]

-

A pH/H2O2 dual triggered nanoplateform for enhanced photodynamic antibacterial efficiency - Supporting Information. Royal Society of Chemistry. [Link]

-

UV-vis spectra of this compound... ResearchGate. [Link]

-

Chemical shift values from 1 H NMR spectra of 1-4 and several other porphyrins com. ResearchGate. [Link]

-

Alternatives for obtaining of 5,10,15,20-tetrakis(4-hydroxyphenyl)-21H,23H- porphin. Physico-chemical characterisation. ResearchGate. [Link]

-

Improved method of 5,10,15.20-tetrakis(4-hydroxyphenyl)porphyrins synthesis. ResearchGate. [Link]

-

UV-vis spectra of this compound (literary data and own results). ResearchGate. [Link]

-

Spatial Contributions to 1H NMR Chemical Shifts of Free-Base Porphyrinoids. MDPI. [Link]

-

Preparation and characterization of a novel tetrakis(4-hydroxyphenyl)porphyrin - graphene oxide nanocomposite and application in an optical sensor and determination of mercury ion. ResearchGate. [Link]

-

Improved Method of 5,10,15,20-Tetrakis(4-hydroxyphenyl)- porphyrins Synthesis. Macroheterocycles. [Link]

-

Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. MDPI. [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

5,10,15,20-Tetrakis-(4-hydroxyphenyl)-21,23H-porphyrin. Porphyrin-shop. [Link]

-

1 H NMR spectra of: (A) 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (1)... ResearchGate. [Link]

-

Hydroporphyrins of the meso-tetra(hydroxyphenyl)porphyrin series as tumour photosensitizers. PubMed Central. [Link]

-

SPECTROSCOPY OF PORPHYRINS. Johns Hopkins University Applied Physics Laboratory. [Link]

-

5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine. PubChem. [Link]

-

Chemosensoric properties of porphyrin analogues ionized forms by spectrophotometry and quantum chemistry: 5,10,15,20. ChemRxiv. [Link]

-

HIGH-RESOLUTION SPECTROSCOPY OF PORPHYRINS. Johns Hopkins University Applied Physics Laboratory. [Link]

-

Porphyrins. PhotochemCAD. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydroporphyrins of the meso-tetra(hydroxyphenyl)porphyrin series as tumour photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. secjhuapl.edu [secjhuapl.edu]

- 8. researchgate.net [researchgate.net]

Solubility Characteristics of 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin (THPP) in DMSO and Other Organic Solvents

An In-depth Technical Guide for Researchers

Abstract

5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin, commonly abbreviated as THPP, is a synthetic porphyrin derivative distinguished by its unique photophysical properties and versatile functionality.[1] Its utility as a photosensitizer in photodynamic therapy (PDT)[1], a catalyst in chemical reactions[1], and a component in advanced materials is well-established.[1] However, the practical realization of its potential is fundamentally governed by a critical, and often challenging, physicochemical property: its solubility. This guide provides an in-depth analysis of THPP's solubility in dimethyl sulfoxide (DMSO) and other common organic solvents, offering a blend of established data, mechanistic principles, and actionable experimental protocols for researchers, scientists, and drug development professionals.

The Molecular Basis of THPP Solubility: A Balancing Act of Intermolecular Forces

The solubility of any compound is dictated by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For THPP, its distinct molecular architecture—a large, hydrophobic macrocycle appended with four polar hydroxyphenyl groups—creates a complex solubility profile. Understanding these competing forces is paramount for rational solvent selection.

The primary factors governing THPP's solubility are:

-

The Porphyrin Macrocycle: The extensive π-conjugated system of the porphyrin core is inherently rigid and hydrophobic. This structure promotes strong π-π stacking interactions between THPP molecules, leading to aggregation and a tendency towards low solubility in many solvents.[2]

-

Hydroxyphenyl Substituents: The four hydroxyl (-OH) groups at the para position of the phenyl rings introduce polarity and the capacity for hydrogen bonding. These groups can act as both hydrogen bond donors and acceptors, enabling favorable interactions with polar and protic solvents.

-

Solvent Properties: The principle of "like dissolves like" is a useful starting point.[3] Polar solvents are generally better candidates for dissolving polar solutes. Key solvent characteristics to consider include:

-

Polarity: A solvent's ability to solvate charged or polar species.

-

Hydrogen Bonding Capacity: Solvents that are hydrogen bond donors (protic) or acceptors (aprotic) can interact favorably with the hydroxyl groups of THPP.

-

Dispersive Forces: These non-polar interactions can help solvate the large hydrophobic porphyrin core.

-

The interplay of these factors is visually summarized in the diagram below.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Curve: a. Prepare a primary stock solution of THPP of known concentration (e.g., 1 mg/mL) in a highly solubilizing solvent like DMSO. b. Create a series of dilutions from this stock solution in the solvent of interest to cover a range of concentrations (e.g., 0.1 to 10 µg/mL). c. Measure the absorbance of each standard at the Soret band maximum of THPP (approx. 419 nm). [4] d. Plot absorbance vs. concentration and perform a linear regression. The resulting equation (y = mx + c) is the standard curve.

-

Preparation of Saturated Solution: a. Add an excess amount of solid THPP to a known volume of the test solvent in a sealed vial (e.g., add 5 mg of THPP to 1 mL of solvent). The presence of undissolved solid is essential. b. Vigorously mix the slurry using a vortex mixer. c. Place the vial in a thermostatically controlled shaker and allow it to equilibrate for at least 24 hours at the desired temperature (e.g., 25°C). This ensures the solution reaches saturation.

-

Sample Processing and Analysis: a. Centrifuge the equilibrated slurry at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid. b. Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. c. Perform a precise serial dilution of the supernatant with the test solvent to bring its concentration into the linear range of the previously established standard curve. d. Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.

-

Calculation of Solubility: a. Use the absorbance of the diluted sample and the equation from the standard curve to calculate its concentration. b. Multiply this concentration by the dilution factor to determine the concentration of the original saturated supernatant. This value is the solubility of THPP in that solvent at the specified temperature. c. Express the final result in appropriate units, such as mg/mL or mol/L.

Conclusion

The solubility of this compound is a complex property governed by the balance between its hydrophobic macrocycle and its polar, hydrogen-bonding substituents. While DMSO is a highly effective solvent, achieving the reported solubility of 10 mg/mL requires specific handling, including heating, sonication, and the strict use of anhydrous solvent. [5]For other organic solvents, solubility is more limited and must be determined experimentally. The protocol provided herein offers a robust, self-validating system for researchers to generate accurate and reliable solubility data, which is fundamental for the successful application of THPP in drug development, catalysis, and materials science.

References

-

Tetraphenylporphyrin - Wikipedia. [Link]

-

Solubility of Organic Compounds - LibreTexts. [Link]

-

Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media - MDPI. [Link]

-

Solubility of organic compounds (video) - Khan Academy. [Link]

Sources

A Senior Application Scientist's Guide to the Metalation of 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin with Zinc Acetate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the insertion of zinc(II) into the core of 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin (THPP). The synthesis of metalloporphyrins, particularly zinc complexes, is a critical step in the development of advanced materials for applications ranging from photodynamic therapy (PDT) and catalysis to molecular sensing and solar cells.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, offering researchers and drug development professionals the causal insights necessary for procedural optimization and troubleshooting. We present a detailed experimental protocol, robust characterization techniques, and a discussion of the reaction mechanism, ensuring a reproducible and verifiable synthesis of high-purity Zinc-THPP (Zn-THPP).

Introduction: The Significance of Zinc Porphyrins

Porphyrins are a class of intensely colored, aromatic macrocyclic compounds that play a central role in numerous biological processes. Their synthetic analogues are foundational to many areas of scientific research.[3] The insertion of a metal ion into the porphyrin's central cavity—a process known as metalation—dramatically alters its electronic, photophysical, and chemical properties.[3][4]

Zinc(II) porphyrins are of particular interest. The d10 electronic configuration of the Zn(II) ion makes the resulting complex diamagnetic and photophysically robust, exhibiting strong visible light absorption and high fluorescence quantum yields.[5] These properties make Zn-THPP an excellent candidate as a photosensitizer in PDT, where it can generate cytotoxic reactive oxygen species upon light activation.[1] This guide provides an authoritative protocol for the synthesis of Zn-THPP from its free-base precursor, THPP, using zinc acetate.

Mechanistic Insights: The Rationale Behind the Reaction

The insertion of a metal ion into a porphyrin macrocycle is not a simple displacement reaction. The process is generally understood to proceed through an intermediate known as a "sitting-atop" (SAT) complex.[6][7][8] Understanding this mechanism provides context for the selection of reagents and reaction conditions.

-

Step 1: Formation of the Sitting-Atop (SAT) Complex: The zinc salt (zinc acetate) initially coordinates to the nitrogen atoms of the porphyrin macrocycle without displacing the two inner pyrrolic protons.[9] In this configuration, the metal ion sits "atop" the plane of the porphyrin ring. The porphyrin ring often distorts to facilitate this initial interaction.[10][11]

-

Step 2: Deprotonation and Insertion: Following the formation of the SAT complex, the two inner pyrrolic protons are removed. In this protocol, the acetate anions (OAc⁻) from the zinc acetate likely act as the base, accepting the protons to form acetic acid. This deprotonation is the rate-limiting step and is facilitated by heat.

-

Step 3: Planarization: Once the protons are removed, the zinc ion drops into the porphyrin plane, coordinating with all four nitrogen atoms. The macrocycle relaxes into a more stable, planar D₄h symmetry, which is characteristic of metalloporphyrins.[12] This change in symmetry is directly observable via UV-Vis spectroscopy.

The choice of solvent is critical. Polar coordinating solvents like methanol or N,N-Dimethylformamide (DMF) are effective because they can dissolve both the porphyrin and the metal salt, facilitating the reaction.[1][13] Methanol is often preferred due to its ability to be easily removed under vacuum post-reaction.[1]

Detailed Experimental Protocol

This protocol is designed for high-yield, high-purity synthesis of Zn-THPP.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier Example |

| This compound (THPP) | C₄₄H₃₀N₄O₄ | 678.73 | >98% | PorphyChem |

| Zinc(II) Acetate Dihydrate | Zn(CH₃COO)₂·2H₂O | 219.50 | >98% | Sigma-Aldrich |

| Methanol (MeOH), Anhydrous | CH₃OH | 32.04 | >99.8% | Fisher Scientific |

| Chloroform (CHCl₃), ACS Grade | CHCl₃ | 119.38 | >99.8% | VWR |

| Silica Gel for Column Chromatography | SiO₂ | - | 60 Å | MilliporeSigma |

Equipment

-

Round-bottom flask (100-250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Glass column for chromatography

Step-by-Step Synthesis Procedure

-

Dissolution: In a 250 mL round-bottom flask, dissolve 100 mg (0.147 mmol) of THPP in 80 mL of anhydrous methanol. Stir the mixture until the porphyrin is fully dissolved, which may result in a deep purple solution.

-

Addition of Metal Salt: Add 323 mg (1.47 mmol) of zinc(II) acetate dihydrate to the solution. This represents a 10-fold molar excess to ensure the reaction goes to completion by driving the equilibrium forward.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-5 hours.[1]

-

Reaction Monitoring (Self-Validation): The progress of the metalation can be conveniently monitored by two methods:

-

UV-Vis Spectroscopy: Periodically take a small aliquot (e.g., 50 µL) from the reaction mixture, dilute it significantly with methanol or chloroform in a quartz cuvette, and record the UV-Vis spectrum. The reaction is complete when the four Q-bands of the free-base porphyrin are replaced by two new bands, and the Soret band shows a characteristic shift (see Section 4.1).[5][12]

-

Thin-Layer Chromatography (TLC): Spot a small amount of the reaction mixture on a silica gel TLC plate and elute with a solvent system like Hexane:Ethyl Acetate (1:1 v/v). The metallated porphyrin (Zn-THPP) will have a different Rf value than the starting free-base porphyrin (THPP). The disappearance of the starting material spot indicates completion.

-

-

Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product can be purified to remove excess zinc salts and any unreacted starting material.

-

Precipitation/Washing: Add approximately 50 mL of deionized water to the crude solid to precipitate the product and dissolve the excess zinc acetate.[5] Filter the resulting solid.

-

Column Chromatography (if necessary): For the highest purity, dissolve the solid in a minimal amount of a suitable solvent (e.g., chloroform or a THF/hexane mixture) and perform column chromatography on silica gel. Elute with a solvent system such as Hexane:Ethyl Acetate to isolate the pure Zn-THPP fraction.[1]

-

Finally, wash the isolated solid with chloroform three times to remove any residual impurities.[1]

-

-

Final Product: Dry the purified purple solid under vacuum to yield the final Zn-THPP product.

Characterization and Data Analysis

Proper characterization is essential to confirm the successful insertion of zinc and the purity of the final product.

UV-Visible Spectroscopy

UV-Vis spectroscopy is the primary and most immediate tool for confirming metalation. The insertion of the zinc ion increases the symmetry of the porphyrin's π-electron system from D₂h to D₄h, leading to distinct and predictable changes in the absorption spectrum.[12]

-

Soret Band (B-band): A slight bathochromic (red) shift is typically observed.

-

Q-bands: The most telling change occurs in the Q-band region (500-700 nm). The four distinct Q-bands of the free-base porphyrin collapse into two bands, often labeled as the α and β bands.[1][14]

| Compound | Soret Band (λmax, nm) | Q-Bands (λmax, nm) |

| THPP | ~419 | ~517, ~554, ~592, ~650[15] |

| Zn-THPP | ~423-427 | ~557 (β-band), ~598 (α-band)[1][5] |

Note: Exact λmax values may vary slightly depending on the solvent used.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides definitive proof of metalation. In the free-base porphyrin (THPP), the two protons on the inner nitrogen atoms are highly shielded by the macrocycle's ring current, causing them to resonate at a very high field (upfield), typically between -2 and -3 ppm.[16]

Upon successful insertion of the diamagnetic Zn(II) ion, these protons are displaced. Consequently, the most definitive sign of complete metalation in the ¹H NMR spectrum is the complete disappearance of the N-H proton signal .[16] The other signals corresponding to the pyrrole and phenyl protons will remain, albeit with slight shifts due to the change in the electronic environment.

Conclusion

This guide has detailed a robust and verifiable procedure for the metalation of this compound with zinc acetate. By integrating a step-by-step experimental protocol with the underlying mechanistic principles and essential characterization techniques, we provide researchers with a comprehensive framework for synthesizing high-purity Zn-THPP. The causality behind experimental choices, such as the use of a 10-fold excess of zinc acetate and the specific monitoring techniques, has been explained to empower scientists to not only replicate but also adapt and troubleshoot this important synthetic transformation. The successful synthesis and validation of Zn-THPP are foundational for its further investigation in advanced applications, including cancer therapy and materials science.

References

-

Vega-Medina, A. D. J., et al. (2022). Synthesis and pharmacological evaluation of free-base 5,10,15,20-tetrakis (4-hydroxyphenyl)porphyrin and its Zn, Cu, and Co complexes. International Journal of Medical Sciences, 19(7), 1123-1133. [Link]

-

Gangopadhyay, C., & Sankar, J. (2018). Nuclear magnetic resonance of paramagnetic metalloporphyrins. Journal of Chemical Sciences, 130(3), 33. [Link]

-

Mao, J., Zhang, Y., & Oldfield, E. (2002). Nuclear magnetic resonance shifts in paramagnetic metalloporphyrins and metalloproteins. Journal of the American Chemical Society, 124(46), 13911-13920. [Link]

-

Milgrom, L. R., & Jones, C. C. (1991). Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. Journal of Porphyrins and Phthalocyanines, 1(1), 39-51. [Link]

-

Kone, S., et al. (2025). New zinc(II) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradation. RSC Advances, 15(1), 1-15. [Link]

-

Oldfield Group Website. (n.d.). Nuclear Magnetic Resonance Shifts in Paramagnetic Metalloporphyrins and Metalloproteins. University of Illinois. [Link]

-

La Mar, G. N., & Walker, F. A. (1986). Metal-Porphyrin-Induced NMR Dipolar Shifts and Their Use in Conformational Analysis. In The Porphyrins (Vol. 4, pp. 61-157). Academic Press. [Link]

-

Ryde, U., & Strömberg, S. (2005). Reaction mechanism of porphyrin metallation studied by theoretical methods. Chemistry–A European Journal, 11(5), 1549-1564. [Link]

-

ResearchGate. (2025). Principle and Mechanism of Direct Porphyrin Metalation: Joint Experimental and Theoretical Investigation. [Link]

-

Auwärter, W., et al. (2007). Principle and mechanism of direct porphyrin metalation: joint experimental and theoretical investigation. Journal of the American Chemical Society, 129(37), 11474-11484. [Link]

-

mediaTUM. (n.d.). Designing Multifunctionality and Confined Environments in Porphyrin-based Metal-Organic Frameworks. [Link]

-

Wang, F., et al. (2018). Shifting UV-vis absorption spectrum through rational structural modifications of zinc porphyrin photoactive compounds. Physical Chemistry Chemical Physics, 20(27), 18344-18352. [Link]

-

Girtz, P., et al. (2016). Zinc Porphyrin Metal‐Center Exchange at the Solid–Liquid Interface. ChemPhysChem, 17(12), 1836-1841. [Link]

-

ResearchGate. (2022). Reaction conditions for the metalation reactions using conventional and microwave heating. [Link]

-

Stępień, M., et al. (2011). Structural and Molecular Characterization of meso-Substituted Zinc Porphyrins: A DFT Supported Study. Molecules, 16(12), 10396-10415. [Link]

-

Bain-Ackerman, M. J., & Lavallee, D. K. (1979). Kinetics of metal-ion complexation with N-methyltetraphenylporphyrin. Evidence concerning a general mechanism of porphyrin metalation. Inorganic Chemistry, 18(12), 3358-3364. [Link]

-

ResearchGate. (n.d.). Optimization of Reaction Conditions of Iron Porphyrin Catalyzed Bromination Reactions. [Link]

-

Inorganic Chemistry. (2022). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. ACS Publications. [Link]

-

Chirvony, V., et al. (2007). The influence of solvent polarity and metalation on energy and electron transfer in porphyrin-phthalocyanine heterotrimers. The Journal of Physical Chemistry B, 111(32), 9729-9737. [Link]

-

ResearchGate. (n.d.). Synthesis of 5,10,15,20-tetraphenyl porphyrin. [Link]

-

Journal of the American Chemical Society. (2007). Principle and Mechanism of Direct Porphyrin Metalation: Joint Experimental and Theoretical Investigation. ACS Publications. [Link]

-

Wikipedia. (n.d.). Transition metal porphyrin complexes. [Link]

-

Friščić, T., & Fábián, L. (2010). Solventless mechanochemical metallation of porphyrins. Green Chemistry, 12(4), 635-638. [Link]

-

Samarkoon, R., et al. (2015). Effect of Metalation on Porphyrin-Based Bifunctional Agents in Tumor Imaging and Photodynamic Therapy. Bioconjugate Chemistry, 26(8), 1675-1684. [Link]

-

ResearchGate. (2024). Pyrazine bound, zinc 5,10,15,20-tetrakis(4-chlorophenyl)porphyrin: Synthesis, crystal structure and computational studies. [Link]

-

Rumyantseva, V. D., Gorshkova, A. S., & Mironov, A. F. (2013). Improved Method of 5,10,15,20-Tetrakis(4-hydroxyphenyl)- porphyrins Synthesis. Macroheterocycles, 6(1), 59-61. [Link]

-

Division of Computational Chemistry. (2005). Reaction mechanism of porphyrin metallation studied by theoretical methods. [Link]

-

Senge, M. O. (2011). Syntheses and Functionalizations of Porphyrin Macrocycles. Chemical Communications, 47(3), 667-732. [Link]

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. Shifting UV-vis absorption spectrum through rational structural modifications of zinc porphyrin photoactive compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Metalation on Porphyrin-Based Bifunctional Agents in Tumor Imaging and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New zinc( ii ) metalloporphyrin: molecular structure, spectroscopic characterization, electrochemical sensing of dopamine, and catalytic dye degradati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00762C [pubs.rsc.org]

- 6. Principle and mechanism of direct porphyrin metalation: joint experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Transition metal porphyrin complexes - Wikipedia [en.wikipedia.org]

- 10. portal.research.lu.se [portal.research.lu.se]

- 11. Reaction mechanism of porphyrin metallation studied by theoretical methods | Division of Computational Chemistry [compchem.lu.se]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The influence of solvent polarity and metalation on energy and electron transfer in porphyrin-phthalocyanine heterotrimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. macroheterocycles.isuct.ru [macroheterocycles.isuct.ru]

- 16. Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental photophysical properties of 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin

An In-Depth Technical Guide to the Fundamental Photophysical Properties of 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin (THPP)

Authored by: Gemini, Senior Application Scientist

Introduction